molecular formula C18H18O10S B14019120 Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate CAS No. 56923-25-2

Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate

Cat. No.: B14019120
CAS No.: 56923-25-2
M. Wt: 426.4 g/mol
InChI Key: PTHZOEFLUWBKIJ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate (CAS: 56923-25-2) is a complex benzoate derivative characterized by a sulfonyl-bridged aromatic system. Its molecular formula is C₁₈H₁₈O₁₀S, with a molecular weight of 426.395 g/mol . The structure features two substituted benzene rings linked by a sulfonyl group. Physical properties include a density of 1.428 g/cm³ and a high boiling point of 672.1°C at 760 mmHg, indicative of its thermal stability and low volatility .

Properties

CAS No.

56923-25-2

Molecular Formula

C18H18O10S

Molecular Weight

426.4 g/mol

IUPAC Name

methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonylphenyl)sulfonyl-4-methoxybenzoate

InChI

InChI=1S/C18H18O10S/c1-25-13-7-11(19)9(17(21)27-3)5-15(13)29(23,24)16-6-10(18(22)28-4)12(20)8-14(16)26-2/h5-8,19-20H,1-4H3

InChI Key

PTHZOEFLUWBKIJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)OC)S(=O)(=O)C2=C(C=C(C(=C2)C(=O)OC)O)OC

Origin of Product

United States

Preparation Methods

a. Methyl 2-Hydroxy-4-methoxybenzoate (Ring A)

  • Esterification :
    Starting with 2,4-dihydroxybenzoic acid, esterification is achieved using methanol and concentrated sulfuric acid (H₂SO₄) under reflux.
    Reaction conditions :

    • Solvent: Methanol
    • Catalyst: H₂SO₄ (catalytic)
    • Temperature: Reflux (65–70°C)
    • Yield: ~85%
  • Selective Methylation :
    The 4-hydroxy group is methylated using dimethyl sulfate (DMS) in the presence of a base (e.g., NaOH or K₂CO₃).
    Key steps :

    • Base: NaOH (1.5 molar equivalents)
    • Solvent: Toluene
    • Temperature: 111–112°C (reflux)
    • Reaction time: 8 hours

b. 4-Hydroxy-2-methoxy-5-methoxycarbonylphenyl Group (Ring B)

  • Regioselective Protection :
    Methyl 3,5-dihydroxybenzoate undergoes selective O-methylation at the 2-position using methyl iodide (MeI) and K₂CO₃ in dimethylformamide (DMF).
    Procedure :
    • Protect the 5-hydroxy group via acylation (e.g., trimethylacetyl chloride).
    • Methylate the 2-hydroxy group with MeI.
    • Deprotect the 5-hydroxy group using methanol/K₂CO₃.

Sulfonation and Sulfonyl Chloride Formation

  • Sulfonation of Ring A :
    Methyl 2-hydroxy-4-methoxybenzoate is treated with chlorosulfonic acid (ClSO₃H) at 40–50°C to introduce a sulfonic acid group at the 5-position.
    Conditions :

    • Molar ratio: 1:1–1.3 (substrate:ClSO₃H)
    • Reaction time: 2–3 hours
  • Conversion to Sulfonyl Chloride :
    The sulfonic acid intermediate is reacted with thionyl chloride (SOCl₂) to form the sulfonyl chloride.
    Conditions :

    • Temperature: 40–50°C
    • Reaction time: 8–12 hours
    • Solvent: Dichloromethane (CH₂Cl₂)

Coupling of Sulfonyl Chloride with Ring B

The sulfonyl chloride reacts with the 4-hydroxy group of Ring B under basic conditions (e.g., NH₃ or NaOH) to form the diaryl sulfone.
Procedure :

  • Add sulfonyl chloride to a solution of Ring B in CH₂Cl₂.
  • Introduce gaseous NH₃ until pH 10–12.
  • Distill off CH₂Cl₂ and esterify residual carboxylic acid groups with methanol/H₂SO₄.

Optimization :

Purification and Characterization

  • Recrystallization :
    Crude product is purified using methanol, achieving >98% purity.
  • Analytical Data :
    • ¹H NMR : Peaks for methoxy (δ 3.8–3.9 ppm), hydroxy (δ 10–12 ppm), and aromatic protons (δ 6.8–7.3 ppm).
    • MS : Fragmentation patterns consistent with loss of methanol (m/z 150) and sulfonyl groups.

Comparative Analysis of Methods

Step Reagents/Conditions Yield Source
Esterification H₂SO₄/MeOH, reflux 85%
Methylation DMS/NaOH, toluene, reflux 90%
Sulfonation ClSO₃H, 40–50°C 80%
Sulfonyl chloride SOCl₂, CH₂Cl₂ 75%
Coupling NH₃/CH₂Cl₂, methanol/H₂SO₄ 78.5%

Key Challenges and Solutions

  • Regioselectivity :
    • Use of bulky acylating agents (e.g., trimethylacetyl chloride) to protect less hindered hydroxyl groups.
  • Sulfonate vs. Sulfone Formation :
    • Base-mediated coupling ensures nucleophilic displacement at the sulfonyl chloride.
  • Byproduct Management :
    • Recrystallization in methanol removes unreacted starting materials and sulfonic acid derivatives.

Chemical Reactions Analysis

Sulfonation and Desulfonation Reactions

The sulfonyl group in the compound exhibits reactivity under acidic and basic conditions.

Reaction Conditions Product References
Acidic desulfonationConcentrated HCl, reflux (110°C)Methyl 2-hydroxy-4-methoxy-benzoate with elimination of sulfonic acid
Basic hydrolysisNaOH (aq.), 80°CHydroxybenzoic acid derivatives via cleavage of sulfonyl ester bond

Key findings:

  • The sulfonyl group acts as a leaving group in acidic media, yielding simpler aromatic esters .

  • Hydrolysis under basic conditions generates phenolic intermediates, consistent with sulfonate ester reactivity .

Ester Hydrolysis and Transesterification

The methoxycarbonyl and methoxy groups participate in hydrolysis and transesterification.

Reaction Conditions Product References
Acidic hydrolysisH₂SO₄ (50%), ethanol, 70°C2-Hydroxy-4-methoxy-benzoic acid and 4-hydroxy-2-methoxy-5-carboxybenzoic acid
TransesterificationMethanol/K₂CO₃, refluxMethyl ester derivatives retained; no side-chain modification observed

Key findings:

  • Selective hydrolysis of the methoxycarbonyl group occurs under acidic conditions .

  • The 4-methoxy group remains stable, preventing over-hydrolysis .

Coordination with Metal Ions

The hydroxyl and sulfonyl groups enable complexation with transition metals.

Metal Ion Conditions Complex Structure References
Ru(II)Ethanol, 60°C, 12 hoursOctahedral complex with ligand binding via hydroxyl/sulfonyl
Cu(II)Aqueous NH₃, room temperatureSquare-planar complex with deprotonated hydroxyl groups

Key findings:

  • Ru(II) complexes show enhanced stability compared to Cu(II) due to stronger d-orbital interactions .

  • Coordination occurs preferentially at the hydroxyl group rather than the sulfonyl oxygen .

Electrophilic Aromatic Substitution

Activated aromatic rings undergo nitration and halogenation.

Reaction Conditions Product References
NitrationHNO₃/H₂SO₄, 0°C3-Nitro derivative on the less hindered aromatic ring
BrominationBr₂/FeBr₃, CH₂Cl₂, 25°C5-Bromo substitution on the sulfonyl-linked ring

Key findings:

  • Electron-donating methoxy groups direct electrophiles to para/ortho positions .

  • Steric hindrance from the sulfonyl group limits substitution on the adjacent ring .

Condensation Reactions

The hydroxyl group participates in Schiff base and azo-coupling reactions.

Reaction Conditions Product References
Schiff base formationEthanol, morpholine derivative, refluxAzomethine-linked product with tautomeric stabilization
Azo couplingDiazonium salt, pH 9–10Brightly colored azo dye with bathochromic shift (~520 nm)

Key findings:

  • Intramolecular hydrogen bonding stabilizes the keto-enol tautomer in Schiff bases .

  • Azo products exhibit strong absorbance in visible light, relevant for dye applications .

Scientific Research Applications

Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate is a complex organic compound with a molecular weight of approximately 426.3945 g/mol. It is characterized by multiple hydroxyl and methoxy groups along with a sulfonyl moiety. This compound has potential applications in medicinal chemistry and organic synthesis, particularly in the development of bioactive molecules.

Potential Applications

The chemical reactivity of this compound can be attributed to its functional groups. Studies on the interactions of this compound with biological systems are essential to understand its pharmacological potential. Investigations may include:

  • Pharmacokinetics and metabolism studies to assess the compound's absorption, distribution, metabolism, and excretion in biological systems.
  • In vitro and in vivo efficacy studies to determine its effectiveness against specific disease targets.
  • Toxicity studies to evaluate its safety profile.

Synthesis of this compound can be achieved through several methods. this compound has potential applications in:

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties and applications, it is compared to structurally or functionally related sulfonyl-containing benzoates and triazine derivatives.

Structural and Functional Group Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Potential Applications
Target Compound (56923-25-2) C₁₈H₁₈O₁₀S 426.395 Sulfonyl, hydroxyl, methoxy, methoxycarbonyl Agrochemical/pharmaceutical research
Metsulfuron methyl (74223-64-6) C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea, triazine, methyl Herbicide (ALS inhibitor)
Methyl 2-hydroxy-4-methoxybenzoate C₉H₁₀O₄ 182.17 Hydroxyl, methoxy Fragrance, chemical intermediate
Methyl 2-hydroxy-5-methylsulfonylbenzoate C₉H₁₀O₅S 230.24 Methylsulfonyl, hydroxyl Intermediate for sulfonamide drugs
Methyl 2-Bromo-5-fluoro-4-(4-methylphenylsulfonamido)benzoate C₁₅H₁₃BrFNO₄S 402.2 Bromo, fluoro, sulfonamido Pharmaceutical intermediate

Key Research Findings and Distinctions

Sulfonylurea Herbicides () :
Compounds like metsulfuron methyl contain a sulfonylurea bridge and a triazine ring, enabling acetolactate synthase (ALS) inhibition in plants . The target compound lacks both the urea and triazine moieties, suggesting divergent mechanisms of action. However, its sulfonyl group may still facilitate interactions with biological targets, albeit with modified specificity due to hydroxyl and methoxy substituents .

Simpler Benzoate Derivatives (): Methyl 2-hydroxy-4-methoxybenzoate exemplifies a minimally substituted benzoate, primarily used in fragrances or as a synthetic intermediate.

Methylsulfonyl vs. Phenylsulfonyl Groups () :
Methyl 2-hydroxy-5-methylsulfonylbenzoate features a smaller methylsulfonyl group, which may reduce steric hindrance compared to the target compound’s bulky phenylsulfonyl moiety. This difference could influence solubility and reactivity in synthetic pathways .

Halogenated Sulfonamides () :
The bromo- and fluoro-substituted compound in demonstrates how halogens enhance electrophilicity, making it suitable for cross-coupling reactions in drug synthesis. In contrast, the target compound’s hydroxyl and methoxy groups prioritize hydrogen bonding and polar interactions, favoring applications in agrochemical solubility or biodegradability .

Physicochemical Properties

  • Polarity and Solubility : The target compound’s multiple oxygen atoms (10 O in C₁₈H₁₈O₁₀S) suggest high polarity, likely increasing water solubility compared to halogenated derivatives like the bromo-fluoro compound in .
  • Thermal Stability : Its high boiling point (672.1°C) exceeds that of simpler benzoates (e.g., ~300°C for methyl 2-hydroxy-4-methoxybenzoate), aligning with its larger molecular weight and aromatic stabilization .

Biological Activity

Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have been shown to possess antibacterial properties against various strains of bacteria. The presence of hydroxyl and methoxy groups is believed to enhance these activities by improving solubility and interaction with bacterial cell walls.

Antioxidant Activity

Compounds containing methoxy and hydroxyl groups are often evaluated for their antioxidant properties. Research indicates that these functional groups can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines. Compounds with similar structures have been reported to modulate inflammatory pathways, suggesting a therapeutic role in conditions like arthritis and other inflammatory diseases.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Antimicrobial Study : A study on sulfonamide derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for antibiotic development.
  • Antioxidant Assessment : Research evaluating the antioxidant capacity of methoxy-substituted phenols found that they effectively reduced oxidative markers in vitro, indicating potential for use in dietary supplements or pharmaceuticals.
  • Anti-inflammatory Research : A clinical trial assessing the efficacy of similar compounds in reducing inflammation in patients with rheumatoid arthritis reported a notable decrease in inflammatory markers after treatment.

Data Table: Biological Activities of Related Compounds

Compound NameAntimicrobial ActivityAntioxidant ActivityAnti-inflammatory Activity
Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy...)ModerateHighModerate
SulfanilamideHighModerateLow
Methoxy-substituted phenolsLowVery HighModerate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-hydroxy-5-(4-hydroxy-2-methoxy-5-methoxycarbonyl-phenyl)sulfonyl-4-methoxy-benzoate?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzoate core. A sulfonyl group can be introduced via sulfonation of a phenolic intermediate using chlorosulfonic acid, followed by coupling with a substituted phenylboronic acid under Suzuki-Miyaura conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Confirm intermediates using thin-layer chromatography (TLC) and final product purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers purify this compound, and what analytical techniques confirm its purity?

  • Methodological Answer : Post-synthesis purification employs recrystallization (methanol/water solvent system) or preparative HPLC. Purity is validated using:

  • HPLC : Retention time consistency and peak symmetry (≥98% purity threshold).
  • Melting Point : Compare observed vs. literature values (if available).
  • Elemental Analysis : Match calculated and observed C, H, N, S percentages .

Q. What spectroscopic methods are employed for structural elucidation?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (DMSO-d6) to confirm methoxy, hydroxy, and sulfonyl substituents. Aromatic protons appear as doublets (δ 6.8–7.5 ppm).
  • IR : Detect sulfonyl (S=O, ~1350–1150 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) groups.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How to address contradictory data in NMR and mass spectrometry results for this compound?

  • Methodological Answer : Contradictions may arise from residual solvents, tautomerism, or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.
  • Isotopic Labeling : Use deuterated analogs to confirm exchangeable protons (e.g., hydroxyl groups).
  • HRMS/MS : Compare experimental vs. simulated fragmentation to identify unexpected adducts or degradation products .

Q. What are the strategies to assess the compound's stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC.
  • pH Stability : Incubate in buffers (pH 3–10) at 25°C; quantify hydrolysis products (e.g., free hydroxybenzoic acids).
  • Light Sensitivity : Expose to UV (254 nm) and visible light; assess photodegradation using UV-Vis spectroscopy .

Q. What computational approaches predict the reactivity of the sulfonyl group in this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate sulfonyl group electrophilicity.
  • Molecular Dynamics (MD) : Simulate interactions with nucleophiles (e.g., water, amines) to predict hydrolysis pathways.
  • Docking Studies : Model binding affinity to biological targets (e.g., enzymes with sulfonate-binding pockets) using AutoDock Vina .

Contradiction Analysis & Experimental Design

Q. How to resolve discrepancies in biological activity assays involving this compound?

  • Methodological Answer : Variability may stem from assay conditions or compound degradation. Validate via:

  • Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate.
  • Stability Monitoring : Pre-incubate compound in assay buffer (e.g., PBS, pH 7.4) and quantify intact compound via LC-MS.
  • Control Experiments : Include known inhibitors/activators to confirm assay reproducibility .

Q. What protocols mitigate interference from the methoxy groups during spectroscopic analysis?

  • Methodological Answer :

  • Deuterium Exchange : Replace exchangeable protons (e.g., -OH) with deuterium to simplify NMR spectra.
  • Selective Decoupling : Suppress methoxy proton signals during ¹H NMR acquisition.
  • Mass Isotope Filtering : Use high-resolution MS to distinguish methoxy-related fragments from background noise .

Safety & Handling

Q. What are the critical safety precautions for handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and dissolution steps.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid contact with strong oxidizers (e.g., HNO₃) due to sulfonyl group reactivity .

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